molecular formula C10H7ClFN B2577429 4-Chloro-6-fluoro-7-methyl-quinoline CAS No. 2216746-75-5

4-Chloro-6-fluoro-7-methyl-quinoline

Cat. No.: B2577429
CAS No.: 2216746-75-5
M. Wt: 195.62
InChI Key: LGHNPQAOSCFMQA-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-7-methyl-quinoline is a heterocyclic aromatic organic compound with the molecular formula C10H7ClFN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of chlorine and fluorine atoms in the quinoline ring enhances its chemical reactivity and biological properties.

Scientific Research Applications

4-Chloro-6-fluoro-7-methyl-quinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the treatment of infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Quinolines, including 4-Chloro-6-fluoro-7-methylquinoline, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

The safety information for 4-Chloro-6-fluoro-7-methylquinoline includes hazard statements H315, H319, H335, and precautionary statements P261, P305, P338, P351 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

There is a growing interest in fluorinated derivatives of quinolines, which stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . This includes the search for synthetic antimalarial drugs, such as fluoroquine and mefloquine, and the development of new generation drugs for the treatment of heart diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-7-methyl-quinoline typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2-chloro-3-fluoroaniline with methyl ketones under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-7-methyl-quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine or fluorine atoms.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: Various substituted quinolines with different functional groups.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Tetrahydroquinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-(trifluoromethyl)quinoline
  • 6-Fluoroquinoline
  • 7-Methylquinoline

Uniqueness

4-Chloro-6-fluoro-7-methyl-quinoline is unique due to the specific combination of chlorine, fluorine, and methyl groups on the quinoline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-6-fluoro-7-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c1-6-4-10-7(5-9(6)12)8(11)2-3-13-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHNPQAOSCFMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CC(=C2C=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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